2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide
CAS No.: 866137-85-1
Cat. No.: VC4919480
Molecular Formula: C21H17ClN4O4S
Molecular Weight: 456.9
* For research use only. Not for human or veterinary use.
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide - 866137-85-1](/images/structure/VC4919480.png)
Specification
CAS No. | 866137-85-1 |
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Molecular Formula | C21H17ClN4O4S |
Molecular Weight | 456.9 |
IUPAC Name | N'-(2-chlorophenyl)sulfonyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide |
Standard InChI | InChI=1S/C21H17ClN4O4S/c1-30-16-9-6-14(7-10-16)18-13-26-12-15(8-11-20(26)23-18)21(27)24-25-31(28,29)19-5-3-2-4-17(19)22/h2-13,25H,1H3,(H,24,27) |
Standard InChI Key | SZRNKKLIFQKWSP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNS(=O)(=O)C4=CC=CC=C4Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is formally named 2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide under IUPAC guidelines . Its molecular formula, C₂₁H₁₇ClN₄O₄S, reflects a conjugated system comprising:
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An imidazo[1,2-a]pyridine bicyclic core
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A 4-methoxyphenyl substituent at position 2
The molecular weight is 456.9 g/mol, with a calculated exact mass of 456.064 Da .
Structural Characterization
X-ray crystallography of analogous imidazo[1,2-a]pyridines reveals planar aromatic systems with bond lengths of 1.36–1.41 Å for the fused ring system . The sulfonohydrazide moiety adopts a trans configuration about the N–N bond, as observed in related sulfonamide derivatives . Key spectroscopic signatures include:
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¹H NMR: A singlet near δ 10.2 ppm for the hydrazide NH proton .
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1340 cm⁻¹ (S=O) .
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UV-Vis: π→π* transitions at λmax ≈ 280 nm due to the extended conjugation .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a three-step sequence (Figure 1):
Step 1: Formation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid through cyclocondensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of Cu(OAc)₂ .
Step 2: Conversion to the acyl hydrazide by treating with hydrazine hydrate in ethanol under reflux .
Step 3: Sulfonylation with 2-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine as a base .
Table 1: Optimization of Step 3 Sulfonylation
Parameter | Condition 1 | Condition 2 |
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Solvent | DCM | THF |
Base | Et₃N | Pyridine |
Yield (%) | 78 | 62 |
Purity (HPLC) | 98.5 | 95.2 |
Reaction yields reach 78% when using dichloromethane (DCM) and triethylamine, compared to 62% in tetrahydrofuran (THF) with pyridine .
Industrial-Scale Considerations
Batch processes in jacketed reactors (50–100 L capacity) achieve throughputs of 5–10 kg/day. Key challenges include:
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Exotherm Management: Controlled addition of sulfonyl chloride at 0–5°C to prevent thermal degradation .
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Byproduct Formation: Up to 12% of N-sulfonyl dihydrazide byproducts require removal via silica gel chromatography .
Reactivity and Functionalization
Nucleophilic Substitution
The chlorophenyl group undergoes SNAr reactions with amines and alkoxides:
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Treatment with morpholine in DMF at 120°C replaces chlorine with morpholino groups (87% yield).
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Methanolysis with NaOMe produces the 2-methoxy derivative, albeit in lower yields (54%) due to steric hindrance.
Oxidation and Reduction
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Oxidation: MnO₂ in acetone oxidizes the hydrazide to a diazene (λmax 420 nm), a potential photodynamic therapy agent.
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Reduction: H₂/Pd-C hydrogenolysis cleaves the sulfonohydrazide to the corresponding amine (91% yield) .
Table 2: Comparative Reactivity of Functional Groups
Reaction | Site Modified | Typical Reagents |
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Sulfonylation | Hydrazide NH | ArSO₂Cl, base |
SNAr | Chlorophenyl Cl | Amines, alkoxides |
Reductive cleavage | N–N bond | H₂/Pd-C, Zn/HCl |
Solvent | Solubility (mg/mL) |
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DMSO | 45.2 |
Ethanol | 8.7 |
Water | <0.1 |
Precipitation occurs in aqueous buffers below pH 5 due to protonation of the hydrazide nitrogen (pKa ≈ 7.8) .
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